1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone
Description
1-[(5Z)-4-(4-BROMOPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a bromophenyl group and a naphthyl group, which contribute to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C20H14BrN3OS |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-5-naphthalen-1-ylimino-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C20H14BrN3OS/c1-13(25)19-23-24(16-11-9-15(21)10-12-16)20(26-19)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3 |
InChI Key |
VJNUYEKOGPVBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(5Z)-4-(4-BROMOPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE typically involves the following steps:
Cyclization Reaction: The preparation begins with the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides to form the thiadiazole ring. This step is crucial for forming the core structure of the compound.
Substitution Reaction: The bromophenyl and naphthyl groups are introduced through substitution reactions. These reactions often involve the use of bromophenyl isothiocyanates and naphthylamines under controlled conditions.
Condensation Reaction: The final step involves the condensation of the intermediate products to form the desired compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[(5Z)-4-(4-BROMOPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the thiadiazole ring or the ethyl group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imino group to an amine or the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are useful for modifying the compound’s properties and biological activities.
Scientific Research Applications
1-[(5Z)-4-(4-BROMOPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is particularly useful in understanding the mechanisms of action of thiadiazole derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules. It can serve as a building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[(5Z)-4-(4-BROMOPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. By affecting these pathways, it can exert therapeutic effects in various diseases.
Comparison with Similar Compounds
1-[(5Z)-4-(4-BROMOPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents. Examples include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole. The presence of the bromophenyl and naphthyl groups in the target compound provides unique chemical and biological properties.
Triazole Derivatives: Compounds like 1,2,4-triazole derivatives also exhibit similar biological activities. the thiadiazole ring in the target compound offers distinct advantages in terms of stability and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
